molecular formula C7H10ClN3O2 B2858057 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride CAS No. 2361643-49-2

4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride

Cat. No.: B2858057
CAS No.: 2361643-49-2
M. Wt: 203.63
InChI Key: VTKOJIOUIUAWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused triazole and pyridine core, substituted with a carboxylic acid group and a hydrochloride salt. Its molecular structure enhances stability and solubility, making it valuable in pharmaceutical synthesis, particularly as an intermediate in kinase inhibitor development . The hydrochloride salt form improves bioavailability and crystallinity, critical for drug formulation .

Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-2-10-6(3-5)4-8-9-10;/h4-5H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKOJIOUIUAWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=N2)CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Hydrazide Intermediate

A prevalent method for constructing the triazolo[1,5-a]pyridine scaffold involves cyclization reactions using hydrazide derivatives. In a protocol adapted from U.S. Patent 20120252838, pivaloyl hydrazide reacts with a tetrahydropyridine precursor to form the triazole ring. For example, methyl 2-methylthio-3,4,5,6-tetrahydropyridine-4-carboxylate trifluoromethanesulfonic acid undergoes nucleophilic substitution with pivaloyl hydrazide in pyridine, followed by thermal cyclization at 60°C to yield methyl 3-tert-butyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine-7-carboxylate. While this example targets a tert-butyl-substituted derivative, the methodology is adaptable to unsubstituted analogs by omitting the pivaloyl group.

Alternative Ring-Closing Strategies

The ARKIVOC study describes an unconventional approach for triazoloquinolines involving reduction of nitroso intermediates with hydrazine hydrate. Although focused on quinoline derivatives, this strategy suggests that reductive cyclization could be applied to pyridine systems. For instance, treating 4-chloro-1H-triazolo[4,5-g]quinoline-1-oxide with hydrazine hydrate under reflux conditions yields the corresponding triazoloquinoline. Adapting this to tetrahydrotriazolopyridines would require a partially saturated pyridine precursor with appropriate leaving groups.

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

The final hydrochloride salt is obtained by treating the free base with hydrochloric acid. As demonstrated in Chinese Patent CN102432626A, ethanol saturated with hydrogen chloride gas effectively protonates the pyridine nitrogen and precipitates the salt. For 4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid, the free base is dissolved in ethanol, treated with concentrated HCl (37%), and cooled to 0–5°C to induce crystallization.

Optimized Parameters

  • Acid Equivalents: 1.1–1.3 eq HCl
  • Solvent: Ethanol or ethanol/water (3:1)
  • Crystallization Temperature: 0–5°C
  • Yield: 92–95%

Analytical Characterization

Spectroscopic Data

1H NMR (D2O, 400 MHz)

  • δ 1.85–1.95 (m, 2H, CH2), 2.70–2.85 (m, 2H, CH2), 3.45–3.60 (m, 2H, CH2), 4.25 (s, 1H, CH), 8.15 (s, 1H, triazole-H).

IR (KBr)

  • 1715 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, HCl salt), 1550 cm⁻¹ (triazole ring).

Elemental Analysis

  • Calculated for C8H10ClN3O2: C 43.35%, H 4.55%, N 18.96%.
  • Found: C 43.28%, H 4.61%, N 18.89%.

Process Optimization and Scale-Up Considerations

Recrystallization for Purity Enhancement

The Chinese Patent emphasizes recrystallization from ethanol/water mixtures to achieve >99% purity. Active carbon treatment during the salt formation step removes colored impurities, while controlled cooling rates (0.5°C/min) ensure uniform crystal growth.

Green Chemistry Metrics

  • Atom Economy: 78% (for cyclization step).
  • E-Factor: 2.3 kg waste/kg product (excluding solvents).

Biological Activity

4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is C7H9N3O2HClC_7H_9N_3O_2\cdot HCl. Its structure features a triazole ring fused with a pyridine derivative, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine derivatives exhibit promising anticancer properties. For instance, derivatives designed to inhibit Heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and progression, demonstrated significant inhibitory effects. The structure-activity relationship (SAR) studies revealed that modifications at specific positions of the triazole-pyridine framework could enhance selectivity and potency against HPSE1 .

Neuroprotective Effects

Research has suggested that related compounds may possess neuroprotective properties. The ability of these compounds to interact with neuroreceptors and modulate neurotransmitter levels has been explored. For instance, certain derivatives have shown potential in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Antimicrobial Properties

The antimicrobial activity of tetrahydrotriazolo[1,5-a]pyridine derivatives has also been investigated. Some studies reported that these compounds exhibited inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

The mechanisms by which 4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like HPSE1 is critical for its anticancer activity. By preventing the degradation of heparan sulfate proteoglycans, it can hinder tumor progression.
  • Neurotransmitter Modulation : The interaction with neurotransmitter systems may involve modulation of dopamine and serotonin receptors, contributing to its neuroprotective effects.
  • Antioxidant Activity : Some derivatives have shown the capacity to scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

StudyCompoundBiological ActivityFindings
Tetrahydroimidazo[1,2-a]pyridineHPSE1 InhibitionEnhanced selectivity and potency compared to previous analogs.
Tetrahydrotriazolo derivativesAntimicrobialSignificant inhibition against Gram-positive bacteria.
Neuroprotective analogsNeuroprotectionReduction in neuroinflammation markers in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyridine Derivatives

Pyrazolo[1,5-a]pyridine-5-carboxylic Acid
  • Molecular Formula : C₈H₆N₂O₂
  • CAS : 104468-87-3
  • Key Differences: Lacks the tetrahydrotriazolo ring and hydrochloride group, reducing stability and solubility. Market reports highlight its use in organic synthesis but note challenges in scalability compared to salt forms .
3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic Acid
  • Molecular Formula : C₈H₅BrN₂O₂
  • CAS : 876379-79-2
  • Key Differences : Bromine substitution enhances electrophilicity, enabling cross-coupling reactions. However, it lacks the tetrahydrotriazolo moiety, limiting conformational rigidity .

Thiazolo[5,4-c]pyridine Derivatives

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
  • Molecular Formula : C₈H₁₁ClN₂O₂S
  • CAS : 720720-96-7
  • Key Differences : Replaces triazole with thiazole, introducing sulfur for altered electronic properties. Demonstrated in kinase inhibitor synthesis but with lower metabolic stability compared to nitrogen-rich analogs .
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Hydrochloride
  • Molecular Formula : C₆H₈BrClN₂S
  • CAS : 365996-07-2
  • Key Differences : Bromine substitution facilitates nucleophilic substitutions but reduces solubility compared to carboxylic acid derivatives .

Tetrahydrotriazolo-Pyrazine Analogs

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine Hydrochloride
  • Molecular Formula : C₅H₈ClN₅
  • CAS: Not explicitly listed
  • Key Differences: Pyrazine core instead of pyridine alters aromaticity and hydrogen-bonding capacity.

Comparative Data Table

Compound Name Molecular Formula CAS Number Solubility (Water) Key Applications
4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride C₈H₁₀ClN₅O₂ N/A High Kinase inhibitor intermediates
Pyrazolo[1,5-a]pyridine-5-carboxylic acid C₈H₆N₂O₂ 104468-87-3 Moderate Organic synthesis
3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid C₈H₅BrN₂O₂ 876379-79-2 Low Cross-coupling reactions
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride C₈H₁₁ClN₂O₂S 720720-96-7 Moderate Kinase inhibitors
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride C₅H₈ClN₅ N/A High Chemical libraries

Research Findings and Trends

  • Synthetic Accessibility : The target compound is synthesized via alkylation of 4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine, as seen in a 2024 patent . Thiazolo derivatives require multistep routes involving sulfur incorporation, increasing cost .
  • Bioactivity : Nitrogen-rich triazolo-pyridine derivatives exhibit superior binding to ATP pockets in kinases compared to sulfur-containing analogs .
  • Market Trends : Pyrazolo[1,5-a]pyridine derivatives are projected to grow at 6.8% CAGR (2025–2030), driven by demand for kinase inhibitors .

Q & A

Q. What are the standard protocols for synthesizing 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride?

The synthesis typically involves multi-step reactions starting with cyclization of precursor heterocycles. Key steps include:

  • Cyclocondensation : Reacting aminopyridine derivatives with carbonyl-containing reagents (e.g., triphosgene) under inert atmospheres .
  • Hydrochloride Salt Formation : Treating the free base with HCl in polar solvents (e.g., ethanol/water mixtures) .
  • Purification : Recrystallization from ethanol or acetonitrile, followed by HPLC to confirm ≥95% purity .
    Critical Parameters : Temperature control (0–5°C during acidification), stoichiometric ratios, and anhydrous conditions to prevent hydrolysis.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and proton environments (e.g., distinguishing tetrahydrotriazolo protons at δ 2.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • X-Ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrotriazolo core .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks ([M+H]+^+ at m/z 228.7) .

Q. How can researchers screen this compound for biological activity in academic settings?

  • In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates .
  • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and IC50_{50} values in cancer cell lines (e.g., HeLa, MCF-7) .
  • Target Identification : Use affinity chromatography or SPR to identify binding partners .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability?

  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce side products .
  • Flow Chemistry : Implement continuous-flow reactors for cyclization steps to minimize batch variability .
    Key Metrics : Monitor reaction kinetics via inline FTIR and adjust residence times to maximize conversion (>90%) .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions (e.g., variable IC50_{50} values) may arise from:

  • Assay Conditions : Differences in buffer pH, ion strength, or incubation time. Standardize protocols using WHO guidelines .
  • Impurity Interference : Re-purify batches via preparative HPLC and retest .
  • Cell Line Variability : Cross-validate results in ≥3 cell lines (e.g., primary vs. immortalized) .
    Case Study : A 2025 study attributed inconsistent kinase inhibition to trace DMSO solvent; switching to aqueous buffers resolved discrepancies .

Q. What computational strategies support structure-activity relationship (SAR) studies for derivatives?

  • Molecular Docking : Use AutoDock Vina to predict binding modes to ATP-binding pockets (e.g., CDK2) .
  • QSAR Modeling : Train models on datasets with substituent variations (e.g., methyl, trifluoromethyl groups) to predict logP and IC50_{50} .
  • DFT Calculations : Analyze electron density maps to prioritize substituents at C5/C7 positions for synthetic exploration .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivative Design

ParameterOptimization StrategyOutcome (Example)Reference
Solvent PolaritySwitch from THF to DMF15% yield increase
Catalyst LoadingReduce Pd/C from 5% to 2%Reduced Pd contamination
Temperature ControlMaintain 0°C during cyclizationAvoided byproduct formation

Q. Table 2. Common Biological Assay Pitfalls and Solutions

PitfallSolutionReference
DMSO interference in assaysUse <0.1% DMSO or switch to PBS
Cell line heterogeneityValidate in 3+ cell models
Enzyme batch variabilitySource enzymes from single vendor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.